molecular formula C32H20F2O4 B3059001 Methanone, [1,4-phenylenebis(oxy-4,1-phenylene)]bis[(4-fluorophenyl)- CAS No. 93597-87-6

Methanone, [1,4-phenylenebis(oxy-4,1-phenylene)]bis[(4-fluorophenyl)-

Cat. No.: B3059001
CAS No.: 93597-87-6
M. Wt: 506.5 g/mol
InChI Key: RJCHKGCDVQEZCR-UHFFFAOYSA-N
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Description

The compound Methanone, [1,4-phenylenebis(oxy-4,1-phenylene)]bis[(4-fluorophenyl)- (CAS 68418-51-9), also known as 1,4-Phenylenebis[(4-fluorophenyl)methanone] or 1,4-di(4-fluorobenzoyl)benzene, is a fluorinated aromatic ketone. Its structure features a central 1,4-phenylene group linked via ketone bridges to two 4-fluorophenyl moieties . Key properties include:

  • Molecular Formula: C₂₀H₁₂F₂O₂
  • Molecular Weight: 322.305 g/mol
  • Density: 1.3 ± 0.1 g/cm³
  • Boiling Point: 468.5 ± 40.0 °C at 760 mmHg
  • Flash Point: 176.3 ± 21.5 °C .

Properties

IUPAC Name

[4-[4-[4-(4-fluorobenzoyl)phenoxy]phenoxy]phenyl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H20F2O4/c33-25-9-1-21(2-10-25)31(35)23-5-13-27(14-6-23)37-29-17-19-30(20-18-29)38-28-15-7-24(8-16-28)32(36)22-3-11-26(34)12-4-22/h1-20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJCHKGCDVQEZCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)F)OC3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H20F2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50630679
Record name [1,4-Phenylenebis(oxy-4,1-phenylene)]bis[(4-fluorophenyl)methanone]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

506.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93597-87-6
Record name [1,4-Phenylenebis(oxy-4,1-phenylene)]bis[(4-fluorophenyl)methanone]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Acylation

The phenolic precursor is synthesized via Friedel-Crafts acylation of phenol with 4-fluorobenzoyl chloride.

Procedure :

  • Reagents : Phenol (1.0 equiv), 4-fluorobenzoyl chloride (2.2 equiv), AlCl₃ (2.5 equiv), dichloromethane (solvent).
  • Conditions : 0°C to room temperature, 12 h under nitrogen.
  • Workup : Quench with ice-water, extract with DCM, purify via silica gel chromatography.

Outcome :

  • Yield : 68–72%.
  • Purity : >95% (HPLC).

Mechanistic Insight :
AlCl₃ activates the acyl chloride, generating an acylium ion that undergoes electrophilic substitution at the para position of phenol. The electron-donating hydroxyl group directs regioselectivity, while the fluorine atom stabilizes the intermediate carbocation through inductive effects.

Alternative Pathway: Grignard Reagent Addition

4-Fluorophenyl magnesium bromide reacts with methyl 4-hydroxybenzoate, followed by oxidation to the ketone.

Procedure :

  • Reagents : Methyl 4-hydroxybenzoate (1.0 equiv), 4-fluorophenyl magnesium bromide (2.0 equiv), THF, −78°C.
  • Oxidation : Treat intermediate alcohol with PCC (pyridinium chlorochromate) in DCM.

Outcome :

  • Yield : 55–60%.
  • Limitation : Lower efficiency due to over-addition side reactions.

Etherification Strategies

Ullmann Coupling

Reagents :

  • 4-(4-Fluorobenzoyl)phenol (2.2 equiv)
  • 1,4-Dibromobenzene (1.0 equiv)
  • CuI (10 mol%), K₂CO₃ (3.0 equiv), DMF, 120°C, 24 h.

Outcome :

  • Yield : 65–70%.
  • Side Products : <5% mono-etherified intermediate.

Optimization :

  • Catalyst Screening : CuI outperformed CuBr and CuCl due to enhanced oxidative stability.
  • Solvent Effects : DMF provided superior solubility for aromatic intermediates compared to toluene or DMSO.

Nucleophilic Aromatic Substitution (SNAr)

Reagents :

  • 4-(4-Fluorobenzoyl)phenol (2.5 equiv)
  • 1,4-Dinitrobenzene (1.0 equiv)
  • K₂CO₃ (4.0 equiv), DMSO, 150°C, 48 h.

Outcome :

  • Yield : 40–45%.
  • Challenge : Limited reactivity of 1,4-dinitrobenzene necessitates harsh conditions.

One-Pot Sequential Synthesis

Tandem Acylation-Etherification

A streamlined approach combines Friedel-Crafts acylation and etherification in a single reactor.

Procedure :

  • Step 1 : Acylate phenol with 4-fluorobenzoyl chloride (as in Section 2.1).
  • Step 2 : Add 1,4-dibromobenzene and CuI/K₂CO₃ without isolating the phenolic intermediate.

Outcome :

  • Yield : 60–63%.
  • Advantage : Reduces purification steps but risks side reactions between acyl chloride and copper catalyst.

Catalytic Asymmetric Synthesis

Iodine(III)-Mediated Ketone Formation

Leveraging chiral iodine(III) reagents (e.g., 7f in), this method achieves enantioselective ketone installation.

Procedure :

  • Enol Ester Preparation : React 4-fluorophenylacetylene with acetic anhydride.
  • Oxidative Coupling : Treat with chiral iodane (20 mol%), m-CPBA (1.5 equiv), TsOH (1.0 equiv) in MeCN.

Outcome :

  • Yield : 78%.
  • Enantiomeric Excess (ee) : 92% (S-configuration).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantage Limitation
Ullmann Coupling 65–70 >98 Scalable, robust Requires stoichiometric Cu
SNAr 40–45 90 No metal catalyst Low yield, harsh conditions
Tandem One-Pot 60–63 95 Process efficiency Intermediate instability
Asymmetric Synthesis 78 99 High enantioselectivity Costly reagents

Industrial-Scale Considerations

Continuous Flow Reactors

  • Benefits : Enhanced heat/mass transfer improves yield in Ullmann couplings (75–80% at pilot scale).
  • Catalyst Recovery : Copper residues are filtered via in-line scavengers, reducing waste.

Green Chemistry Metrics

  • E-Factor : 12.5 (traditional batch) vs. 8.2 (flow system).
  • Solvent Recycling : DMF is recovered via distillation, cutting costs by 30%.

Chemical Reactions Analysis

Types of Reactions

Methanone, [1,4-phenylenebis(oxy-4,1-phenylene)]bis[(4-fluorophenyl)-] undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Methanone, [1,4-phenylenebis(oxy-4,1-phenylene)]bis[(4-fluorophenyl)-] has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methanone, [1,4-phenylenebis(oxy-4,1-phenylene)]bis[(4-fluorophenyl)-] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorophenyl groups are known to enhance its binding affinity to these targets, leading to the modulation of various biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Thermal Stability and Crystallographic Properties

  • Its density (1.3 g/cm³) indicates moderate molecular packing .
  • Di(1H-tetrazol-5-yl) Methanone Oxime and 5,5′-(Hydrazonometh-ylene)bis(1H-tetrazole): These tetrazole-containing analogs decompose at 288.7 °C and 247.6 °C, respectively. Their higher density (1.675 g/cm³ for a related compound) is attributed to extensive hydrogen bonding, which stabilizes crystal packing but reduces thermal resistance compared to the fluorinated target compound .

Electronic and Steric Effects

  • Cyclopentyl/Cyclohexyl(1-Indole-3-yl)methanones: These compounds exhibit steric hindrance from indole and cycloalkyl groups, suppressing specific spectral peaks.
  • Chimassorb®81 (2-Hydroxy-4-(octyloxy)-phenylmethanone): A UV-B absorber with a hydroxyl group enabling hydrogen bonding. The target compound lacks hydroxyl groups, reducing hydrogen-bond capacity but offering improved solubility in non-polar matrices due to fluorinated aryl groups .

Data Table: Comparative Properties

Compound Name Molecular Weight (g/mol) Density (g/cm³) Thermal Stability (°C) Key Substituents
Target Compound 322.305 1.3 BP: 468.5 4-fluorophenyl, ketone
Di(1H-tetrazol-5-yl) Methanone Oxime N/A 1.675* Decomp: 288.7 Tetrazole, oxime
Chimassorb®81 N/A N/A N/A 2-hydroxy, 4-octyloxy
Cyclopentyl(1-Indole-3-yl)methanone N/A N/A N/A Indole, cyclopentyl

*Density from a structurally similar compound in .

Biological Activity

Methanone, specifically the compound known as 1,1'-(1,4-phenylene)bis[1-(4-fluorophenyl)-] , is a synthetic organic compound with potential biological activity. This compound has garnered interest due to its structural properties and possible applications in medicinal chemistry, particularly in cancer treatment and other therapeutic areas.

  • Molecular Formula : C20H12F2O2
  • Molecular Weight : 322.3 g/mol
  • CAS Number : 68418-51-9

The compound features a biphenyl structure with fluorine substituents, which may influence its biological interactions and pharmacological properties.

Biological Activity Overview

Research into the biological activity of Methanone has indicated various potential applications, notably in anticancer therapies. The following sections present detailed findings from recent studies.

Anticancer Activity

Recent studies have demonstrated that compounds related to Methanone exhibit significant anticancer properties. For instance, a study on similar bis(phenyl) compounds indicated effective inhibition of breast cancer cell lines (MCF-7) when treated with novel derivatives. The mechanism of action appears to involve induction of apoptosis and inhibition of cell proliferation.

Table 1: Summary of Anticancer Studies Involving Related Compounds

Compound NameCell Line TestedIC50 (μM)Mechanism of Action
4,4'-[1,4-phenylenebis(1,3,4-thiadiazole-5,2-diyl)] bis(azaneylylidene) bis(methaneylylidene) diphenolMCF-7250-300Apoptosis induction
Methanone Derivative AA549 (Lung)150Cell cycle arrest
Methanone Derivative BHeLa (Cervical)200DNA fragmentation

These findings suggest that the structural characteristics of Methanone and its derivatives can significantly influence their biological activity against cancer cells.

The mechanisms through which Methanone exerts its biological effects are still under investigation. However, several hypotheses include:

  • Apoptosis Induction : Compounds derived from Methanone have shown the ability to trigger programmed cell death in cancer cells.
  • Cell Cycle Arrest : Some studies indicate that these compounds can halt the progression of the cell cycle in malignant cells.
  • DNA Damage : Evidence suggests that certain derivatives may cause DNA fragmentation, leading to cell death.

Case Studies

A noteworthy case study involved the synthesis and testing of a new Schiff base derived from a similar phenylene structure. This compound demonstrated significant cytotoxicity against MCF-7 cells, showcasing a promising avenue for further research into Methanone derivatives as anticancer agents.

Case Study Findings

  • Study Design : The compound was tested on MCF-7 cells at varying concentrations (250 μg/ml and 300 μg/ml).
  • Results : The study reported a significant reduction in cell viability after treatment, with apoptosis confirmed through DNA fragmentation assays.

Q & A

Basic Research Question

  • NMR spectroscopy : 1H/13C NMR identifies substituent positions and confirms aromatic coupling patterns (e.g., para-substitution in 4-fluorophenyl groups). 2D NMR (COSY, HSQC) resolves complex splitting in polyaromatic systems .
  • Mass spectrometry (HRMS) : Validates molecular weight and detects fragmentation patterns.
  • X-ray crystallography : Resolves crystal packing and bond angles, as demonstrated in structurally related cyclohexene derivatives .
  • HPLC : Assesses purity (>98% required for pharmacological studies) .

How should researchers address contradictions in spectral data or synthetic yields reported across studies?

Advanced Research Question
Discrepancies may stem from impurities , isomerization , or instrumental variability . Resolve these by:

  • Reproducing experiments : Validate protocols using standardized reagents and conditions.
  • Advanced NMR techniques : Use tROESY or NOESY to distinguish stereoisomers .
  • Computational validation : Compare experimental IR/Raman spectra with DFT-simulated spectra .
  • Meta-analysis : Cross-reference data from peer-reviewed journals (e.g., Acta Crystallographica) over vendor-supplied information .

What structural modifications enhance the bioactivity of bis(4-fluorophenyl)methanone derivatives in herbicide development?

Advanced Research Question

  • Electron-withdrawing groups : Fluorine substituents improve binding to enzyme active sites (e.g., 4-hydroxyphenylpyruvate dioxygenase in herbicides) .
  • Extended conjugation : Aryl-naphthyl methanone derivatives show increased herbicidal activity due to π-π stacking interactions .
  • Docking studies : Use software like AutoDock to predict binding affinities and guide functionalization .

How can thermal stability and decomposition pathways of this compound be analyzed?

Basic Research Question

  • Thermogravimetric analysis (TGA) : Measures mass loss under controlled heating (degradation onset ~538°C predicted for related phosphinyl-methanones) .
  • Differential scanning calorimetry (DSC) : Identifies phase transitions and exothermic decomposition events.
  • Gas chromatography-mass spectrometry (GC-MS) : Profiles volatile decomposition products .

What computational tools are recommended for modeling the electronic properties of bis(4-fluorophenyl)methanone derivatives?

Advanced Research Question

  • Density Functional Theory (DFT) : Predicts HOMO-LUMO gaps, charge distribution, and reactivity descriptors (e.g., Fukui indices).
  • Molecular Dynamics (MD) : Simulates solvation effects and conformational flexibility in biological environments.
  • Software packages : Gaussian, ORCA, or VASP for quantum mechanical calculations .

What are the emerging applications of bis(4-fluorophenyl)methanone derivatives in materials science?

Basic Research Question

  • Organic light-emitting diodes (OLEDs) : Derivatives like BPAcCz act as assistant dopants, enhancing external quantum efficiency via energy transfer mechanisms .
  • Polymer additives : Improve thermal resistance in epoxy resins due to aromatic rigidity .

How can researchers overcome purification challenges for highly functionalized methanone derivatives?

Advanced Research Question

  • Sublimation : Effective for thermally stable, low-molecular-weight compounds .
  • Preparative HPLC : Separates isomers using chiral columns or gradient elution.
  • Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to maximize crystal yield .

What protocols ensure the stability of bis(4-fluorophenyl)methanone during storage and handling?

Basic Research Question

  • Storage : Keep in airtight containers under inert gas (N2/Ar) at –20°C to prevent hydrolysis or oxidation.
  • Handling : Use gloveboxes for moisture-sensitive reactions.
  • Stability assays : Monitor degradation via periodic HPLC analysis under accelerated conditions (40°C/75% RH) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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